molecular formula C18H26N4O2 B6973149 Tert-butyl 3-[[cyanomethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate

Tert-butyl 3-[[cyanomethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B6973149
M. Wt: 330.4 g/mol
InChI Key: FKFZYPJMBWSRMD-UHFFFAOYSA-N
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Description

Tert-butyl 3-[[cyanomethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate is an intriguing compound used in various scientific applications due to its unique structure and properties. This compound features a pyrrolidine ring with a cyanomethyl group and a pyridin-3-ylmethyl amine group, making it an interesting subject for chemical and biological studies.

Properties

IUPAC Name

tert-butyl 3-[[cyanomethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)22-9-6-16(14-22)13-21(10-7-19)12-15-5-4-8-20-11-15/h4-5,8,11,16H,6,9-10,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFZYPJMBWSRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(CC#N)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[[cyanomethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate can be achieved through a multi-step synthetic route. Typically, the process begins with the preparation of the pyrrolidine ring, followed by the introduction of the cyanomethyl and pyridin-3-ylmethyl groups. The final step involves the esterification of the carboxylate group using tert-butyl alcohol. Reaction conditions often include the use of bases, solvents like dichloromethane, and temperature control to ensure high yields and purity.

Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis processes. Large-scale reactors, controlled environments, and optimized reaction conditions are employed to produce the compound in bulk while maintaining consistency in quality and purity. Specialized equipment and safety measures are also necessary to handle the chemicals and reactions involved.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-[[cyanomethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

  • Oxidation: This reaction often converts the pyridine ring to various oxidized forms.

  • Reduction: Reduction reactions can target the nitrile group to form amines or other reduced products.

  • Substitution: The compound can undergo substitution reactions where one group is replaced by another, often facilitated by reagents like nucleophiles or electrophiles.

Common Reagents and Conditions: Reagents commonly used in reactions with this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary based on the desired transformation but often involve careful control of temperature, solvent choice, and reaction time.

Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction. For instance, oxidation can lead to pyridine N-oxide derivatives, reduction can yield primary amines, and substitution can produce a variety of substituted pyrrolidine or pyridine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-[[cyanomethyl(pyridin-3-ylmethyl)amino]methyl]pyrrolidine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block in organic synthesis.

Biology and Medicine: This compound has shown potential in biological and medicinal research. Its ability to interact with biological molecules and receptors makes it a candidate for drug development and biochemical studies. Researchers are exploring its use in targeting specific enzymes and pathways in diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, catalysts, and other industrial products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets and pathways. It can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. For instance, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridylmethylamine derivatives

  • Pyrrolidine-1-carboxylates with different alkyl or aryl groups

  • Cyanomethyl-substituted pyridines

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